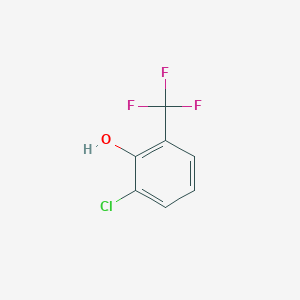

2-Chloro-6-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBYEQRMTYSGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579572 | |

| Record name | 2-Chloro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-36-5 | |

| Record name | 2-Chloro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6-(trifluoromethyl)phenol IUPAC name and structure

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)phenol: A Core Synthon in Modern Chemistry

Executive Summary: this compound is a halogenated and trifluoromethylated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a hydroxyl group for derivatization, a chlorine atom as a potential leaving group or electronic modulator, and a trifluoromethyl group to enhance metabolic stability and binding affinity, makes it a highly valuable synthetic building block. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a validated synthesis strategy, key chemical reactivities, and its strategic importance in drug discovery and development, alongside essential safety and handling protocols.

Chemical Identity and Nomenclature

This compound is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] The structure consists of a phenol backbone with a chlorine atom and a trifluoromethyl group positioned ortho to the hydroxyl substituent. This precise arrangement is critical to its chemical behavior and utility.

The compound's identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) registry number: 106877-36-5 .[2]

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 106877-36-5 | ChemScene[2] |

| Molecular Formula | C₇H₄ClF₃O | PubChem[1] |

| Molecular Weight | 196.55 g/mol | PubChem[1] |

| SMILES | C1=CC(=C(C(=C1)Cl)O)C(F)(F)F | PubChem[1] |

| InChI | InChI=1S/C7H4ClF3O/c8-5-3-1-2-4(6(5)12)7(9,10,11)/h1-3,12H | PubChem[1] |

Physicochemical and Computed Properties

While extensive experimental data for this specific isomer is not broadly published, its key properties can be understood through computed data and supplier specifications. These properties are fundamental for designing reaction conditions, purification strategies, and formulation studies.

Table 2: Physicochemical and Computed Properties

| Property | Value | Notes |

|---|---|---|

| Physical Form | Solid | Based on supplier data. |

| Purity | ≥98% | Commercially available specification.[2] |

| Storage Conditions | -20°C, under inert atmosphere | Recommended for maintaining stability.[2] |

| XLogP3 | 3.3 | A computed value indicating high lipophilicity.[1] |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | Computed value.[2] |

| Hydrogen Bond Donor Count | 1 | From the hydroxyl group.[2] |

| Hydrogen Bond Acceptor Count | 1 | From the hydroxyl oxygen.[2] |

The high lipophilicity, suggested by the XLogP3 value, is a direct consequence of the trifluoromethyl and chloro substituents. This property is often sought after in drug design to improve membrane permeability.

Synthesis and Manufacturing Pathway

The synthesis of this compound is logically achieved via the electrophilic chlorination of its precursor, 2-(trifluoromethyl)phenol. This strategy leverages the activating, ortho-para directing effect of the hydroxyl group to install the chlorine atom at the desired C6 position.

Plausible Synthetic Route: Electrophilic Chlorination

A robust and scalable method for this transformation involves the use of a mild chlorinating agent like N-Chlorosuccinimide (NCS) or sodium hypochlorite, which are well-documented for the selective chlorination of phenols.[3][4]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is based on established methodologies for the ortho-chlorination of substituted phenols.[3][4]

-

Vessel Preparation: To a dry, inerted reaction vessel, add 2-(trifluoromethyl)phenol (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile. The choice of solvent is critical; non-polar aprotic solvents are preferred for NCS-based chlorinations to avoid side reactions.

-

Cooling: Cool the solution to 0-5°C using an ice bath. This is crucial to control the reaction's exothermicity and minimize the formation of dichlorinated byproducts.

-

Reagent Addition: Slowly add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 10°C. The succinimide byproduct will precipitate as the reaction proceeds.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with water, followed by a brine solution.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

Hydroxyl Group: The phenolic proton is acidic and readily undergoes deprotonation with a base to form a phenoxide. This nucleophilic phenoxide is the key intermediate for Williamson ether synthesis (O-alkylation) and Schotten-Baumann reactions (O-acylation), allowing for the facile construction of ether and ester linkages common in drug molecules.[5]

-

Aromatic Ring: The ring is moderately deactivated due to the electron-withdrawing effects of the -Cl and -CF₃ groups. However, the powerful activating effect of the hydroxyl group still allows for further electrophilic aromatic substitution, although conditions may need to be harsher than for phenol itself.[5]

Caption: Key derivatization pathways for the title compound.

The Strategic Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a privileged moiety in modern medicinal chemistry.[6] Its incorporation into drug candidates, often via building blocks like this compound, confers several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.[7]

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[8]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor, and the -CF₃ group can engage in favorable dipole-dipole or multipolar interactions within a protein's binding pocket, thereby increasing the potency of the drug.[8]

Due to these benefits, trifluoromethyl-containing aromatic structures are found in a wide range of FDA-approved drugs and are key components in the synthesis of advanced agrochemicals like herbicides and fungicides.[9][10]

Safety, Handling, and Toxicology

Specific toxicological data for this compound is not extensively documented. However, based on data from structurally similar halogenated and trifluoromethylated phenols, stringent safety precautions are warranted.[11][12][13]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[13]

-

Skin Corrosion/Irritation: Expected to cause skin irritation or severe burns.[12]

-

Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[13]

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[13]

-

Skin and Body Protection: Wear a lab coat and, if handling large quantities, a chemical-resistant apron or suit.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[11]

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not allow the material to enter drains or waterways.[11]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined structure provides a reliable platform for synthetic chemists to introduce the critically important trifluoromethylphenyl moiety into complex molecular architectures. By understanding its synthesis, reactivity, and the strategic value of its functional groups, researchers can effectively leverage this compound to design next-generation pharmaceuticals and agrochemicals with enhanced efficacy, stability, and safety profiles.

References

- 1. This compound | C7H4ClF3O | CID 15919089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem [benchchem.com]

- 5. Phenol - Wikipedia [en.wikipedia.org]

- 6. jelsciences.com [jelsciences.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules.[1][2] Among these, the trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving a compound's pharmacokinetic profile and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)phenol, a halogenated and trifluoromethylated phenol derivative of significant interest as a versatile building block in organic synthesis and drug discovery.

As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but an integrated understanding of the compound's properties, the rationale behind its synthesis and analysis, and its potential in the development of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application. This section details the key identifiers and characteristics of this compound.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 106877-36-5 | ChemScene[4] |

| Molecular Formula | C₇H₄ClF₃O | ChemScene[4] |

| Molecular Weight | 196.55 g/mol | PubChem[3] |

| Appearance | Not explicitly found | N/A |

| Purity | ≥97% to ≥98% | Aladdin Scientific, ChemScene[4][5] |

Computed Physicochemical Data

| Property | Computed Value |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 20.2 Ų |

| Exact Mass | 195.9902769 Da |

| Monoisotopic Mass | 195.9902769 Da |

Note: These values are computationally generated and should be used as estimations pending experimental verification.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a chemical intermediate.

Synthetic Strategies

The synthesis of substituted phenols often involves electrophilic aromatic substitution on a phenol or a precursor, or nucleophilic aromatic substitution. For this compound, a plausible synthetic route involves the chlorination of 2-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-director, while the hydroxyl group is a strong ortho-, para-director. The directing effects of these two groups would need to be carefully considered to achieve the desired 2,6-substitution pattern.

A general approach for the synthesis of related chlorophenols involves the direct chlorination of a phenol derivative using a chlorinating agent such as sulfuryl chloride or N-chlorosuccinimide.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three functional components: the phenolic hydroxyl group, the aromatic ring, and the chloro and trifluoromethyl substituents.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in Williamson ether synthesis, esterification, and other nucleophilic reactions. The acidity of the phenol is enhanced by the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group.

-

Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by the hydroxyl group (an activating ortho-, para-director) but deactivated by the electron-withdrawing trifluoromethyl group (a deactivating meta-director) and the chloro group (a deactivating ortho-, para-director). The overall reactivity and regioselectivity of electrophilic substitution reactions will be a complex balance of these competing effects.

-

Chloro Substituent: The chlorine atom can potentially be displaced via nucleophilic aromatic substitution, although this typically requires harsh reaction conditions unless the ring is sufficiently activated by electron-withdrawing groups.

Spectroscopic Characterization

Definitive structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic features based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and one hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and trifluoromethyl groups. The hydroxyl proton signal may be broad and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-O stretching vibrations around 1200-1260 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching vibrations, typically in the fingerprint region.

-

Strong C-F stretching bands for the trifluoromethyl group, usually in the 1000-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 196. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of fragments such as Cl, CF₃, and CO.

General Analytical Workflow:

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H4ClF3O | CID 15919089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

Synthesis of 2-Chloro-6-(trifluoromethyl)phenol from trifluoromethylaniline

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)phenol from 2-(Trifluoromethyl)aniline

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a hydroxyl group flanked by a chlorine atom and a trifluoromethyl group, makes it a valuable synthon for constructing complex molecular architectures. The electron-withdrawing nature of both the trifluoromethyl and chloro substituents significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, providing a versatile handle for further chemical modifications.

This guide details a robust, three-step synthetic pathway starting from the commercially available reagent, 2-(trifluoromethyl)aniline. The core strategy hinges on a logical sequence of reactions well-established in organic synthesis:

-

Electrophilic Aromatic Substitution: Introduction of a chlorine atom onto the aniline ring.

-

Diazotization: Conversion of the resulting primary aromatic amine into a versatile diazonium salt intermediate.

-

Hydrolysis: Replacement of the diazonium group with a hydroxyl group to yield the target phenol.

This approach is predicated on the reliability of diazonium chemistry, a cornerstone for the transformation of aromatic amines into a wide array of functional groups.[1] The causality behind each experimental choice, from reagent selection to temperature control, will be thoroughly explained to provide a protocol that is both reproducible and instructive.

Caption: Overall synthetic workflow from the starting material to the final product.

Part 1: Electrophilic Chlorination of 2-(Trifluoromethyl)aniline

Scientific Rationale & Mechanistic Insight

The initial step involves the selective chlorination of 2-(trifluoromethyl)aniline to form the key intermediate, 2-chloro-6-(trifluoromethyl)aniline. This transformation is an electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the pre-existing substituents: the amino (-NH₂) group and the trifluoromethyl (-CF₃) group.

-

Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

-

Trifluoromethyl Group (-CF₃): A strongly deactivating group and a meta-director.

The potent activating and directing effect of the amino group dominates the reaction. Therefore, the incoming electrophile (Cl⁺) will be directed to the positions ortho and para to the -NH₂ group. The position para to the amine (C4) and one of the ortho positions (C6) are viable. However, substitution at C6 is sterically hindered by the adjacent -CF₃ group. Despite this, the formation of the 2,6-disubstituted product is necessary for this synthetic route. The choice of a suitable chlorinating agent and reaction conditions is crucial to achieve a reasonable yield of the desired isomer, which will likely be formed in a mixture with the 4-chloro isomer and require purification. N-Chlorosuccinimide (NCS) is a common and effective reagent for the controlled chlorination of activated aromatic rings.

Experimental Protocol: Chlorination

Warning: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-(trifluoromethyl)aniline (16.1 g, 0.1 mol) and acetonitrile (100 mL).

-

Cooling: Stir the solution under a nitrogen atmosphere and cool it to 0-5 °C using an ice-water bath.

-

Reagent Addition: In a separate beaker, dissolve N-Chlorosuccinimide (NCS) (14.0 g, 0.105 mol) in acetonitrile (50 mL). Add this solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with 5% sodium thiosulfate solution (50 mL), water (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, containing a mixture of isomers, is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired 2-chloro-6-(trifluoromethyl)aniline.

Part 2: Diazotization of 2-Chloro-6-(trifluoromethyl)aniline

Scientific Rationale & Mechanistic Insight

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[2] This is achieved by reaction with nitrous acid (HNO₂), which is unstable and must be generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The reaction is highly exothermic and the resulting diazonium salt is only stable at low temperatures, typically 0-5 °C.[4] Above this temperature, it readily decomposes, often uncontrollably, releasing nitrogen gas.[2] Therefore, strict temperature control is the most critical parameter for a successful diazotization. The electrophile in this reaction is the nitrosonium ion (NO⁺) or a related species, which attacks the nucleophilic amine.

Caption: Key stages in the mechanism of aniline diazotization.

Experimental Protocol: Diazotization

Warning: Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ use of the diazonium salt solution. Do not attempt to isolate the solid salt. Conduct the reaction behind a blast shield.

-

Acidic Solution Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine concentrated hydrochloric acid (30 mL) and water (50 mL). Cool the solution to 0 °C in an ice-salt bath.

-

Amine Addition: To the cold acid solution, slowly add the purified 2-chloro-6-(trifluoromethyl)aniline (9.8 g, 0.05 mol) with vigorous stirring. The amine salt may precipitate.

-

Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂) (3.6 g, 0.052 mol) in 20 mL of water and cool the solution to 0 °C.

-

Diazotization: Transfer the cold sodium nitrite solution to the addition funnel. Add the nitrite solution dropwise to the stirred amine salt suspension over 30-40 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

-

Completion Check: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. To check for completion (and a slight excess of nitrous acid), a drop of the reaction mixture can be tested with starch-iodide paper; a positive test (immediate blue-black color) indicates the presence of nitrous acid. The resulting clear, cold solution of 2-chloro-6-(trifluoromethyl)benzenediazonium chloride is used immediately in the next step.

Part 3: Hydrolysis of the Diazonium Salt

Scientific Rationale & Mechanistic Insight

The final step is the conversion of the diazonium salt to the target phenol. The C-N bond in the diazonium salt is labile, and the diazonium group (-N₂⁺) is an excellent leaving group, arguably the best in organic chemistry, as it departs as stable dinitrogen gas (N₂). In an aqueous acidic medium, warming the solution allows water to act as a nucleophile, attacking the aromatic ring and displacing the nitrogen gas in a reaction that proceeds through an aryl cation intermediate.

Ar-N₂⁺ → Ar⁺ + N₂(g) Ar⁺ + H₂O → Ar-OH₂⁺ Ar-OH₂⁺ → Ar-OH + H⁺

This classical thermal hydrolysis, sometimes called "Verkochung," can be plagued by side reactions, leading to tar formation and reduced yields.[5] An improved approach involves a copper-catalyzed Sandmeyer-type hydroxylation or the use of a two-phase system to extract the phenol as it forms, preventing its degradation.[6][7] For this guide, we will detail the classical thermal hydrolysis with simultaneous steam distillation, a robust method to continuously remove the volatile phenol product from the reactive mixture.

Experimental Protocol: Hydrolysis

-

Reaction Setup: Prepare a steam distillation apparatus. The flask containing the cold diazonium salt solution will serve as the distilling flask.

-

Hydrolysis and Distillation: Gently heat the diazonium salt solution. As the temperature rises above room temperature, nitrogen gas will begin to evolve vigorously. Once the initial effervescence subsides, begin passing steam through the solution. The this compound is volatile with steam and will co-distill with water.

-

Collection: Collect the distillate in a receiving flask cooled in an ice bath. Continue the steam distillation until the distillate runs clear and no more oily droplets of the product are observed.

-

Extraction: Transfer the collected distillate to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

-

Final Purification: If necessary, the product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Product Characterization & Data Summary

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.[8] The expected data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 106877-36-5 | [9] |

| Molecular Formula | C₇H₄ClF₃O | [9] |

| Molecular Weight | 196.55 g/mol | [9] |

| Appearance | Solid | [10] |

| ¹H NMR (CDCl₃) | δ ~7.4-7.5 (d, 1H), ~7.1-7.2 (t, 1H), ~6.9-7.0 (d, 1H), ~5.5-6.0 (s, 1H, OH) | Predicted based on similar structures[8] |

| ¹³C NMR (CDCl₃) | δ ~150-152 (C-OH), ~120-135 (aromatic carbons), ~122 (q, CF₃) | Predicted based on similar structures[8][11] |

| IR (KBr, cm⁻¹) | ~3300-3500 (O-H stretch), ~1400-1600 (C=C stretch), ~1100-1350 (C-F stretch) | Predicted based on functional groups[12] |

References

- 1. byjus.com [byjus.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. forskning.ruc.dk [forskning.ruc.dk]

- 12. journals.iucr.org [journals.iucr.org]

A Predictive Guide to the Spectroscopic Characterization of 2-Chloro-6-(trifluoromethyl)phenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Spectroscopic Landscape of a Unique Phenol

2-Chloro-6-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent groups. The presence of a hydroxyl group, a chlorine atom, and a trifluoromethyl group on the benzene ring creates a distinct electronic environment that profoundly influences its reactivity and potential applications. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals corresponding to the three aromatic protons and the single hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the substituents.

Expected ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 | Triplet (t) | 1H | H-4 | Located para to the hydroxyl group and meta to both the chlorine and trifluoromethyl groups, this proton is expected to be the most deshielded of the aromatic protons. It will be split into a triplet by its two ortho neighbors. |

| ~ 7.2 | Doublet (d) | 1H | H-5 | Situated ortho to the electron-withdrawing trifluoromethyl group and meta to the hydroxyl and chloro groups, this proton will be deshielded and will appear as a doublet due to coupling with H-4. |

| ~ 7.0 | Doublet (d) | 1H | H-3 | Positioned ortho to the chloro group and meta to the hydroxyl and trifluoromethyl groups, this proton will be the most shielded of the aromatic protons and will present as a doublet from coupling to H-4. |

| 4.5 - 5.5 | Broad Singlet (br s) | 1H | -OH | The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected to be a broad singlet. The presence of this signal can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear.[1] |

Diagram of Predicted ¹H NMR Splitting Pattern:

Caption: Predicted spin-spin coupling for aromatic protons of this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. A key feature will be the carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the three fluorine atoms.

Expected ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 150 | Singlet (s) | C-1 (C-OH) | The carbon attached to the hydroxyl group is expected to be significantly deshielded. |

| ~ 120 | Singlet (s) | C-2 (C-Cl) | The carbon bearing the chlorine atom will also be deshielded, though to a lesser extent than C-1. |

| ~ 130 | Singlet (s) | C-3 | This aromatic carbon will have a chemical shift typical for a substituted benzene ring. |

| ~ 125 | Singlet (s) | C-4 | This carbon's chemical shift will be influenced by its position relative to all three substituents. |

| ~ 128 | Singlet (s) | C-5 | This carbon is adjacent to the trifluoromethyl group and will be influenced by its electron-withdrawing nature. |

| ~ 123 | Quartet (q) | C-6 (C-CF₃) | The carbon attached to the trifluoromethyl group will be split into a quartet due to one-bond coupling with the three fluorine atoms. |

| ~ 124 | Quartet (q) | -CF₃ | The carbon of the trifluoromethyl group itself will also be a quartet due to the three attached fluorine atoms. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch |

| 1300 - 1000 | Strong | C-F stretch |

| 1250 - 1150 | Strong | C-O stretch (phenol) |

| 800 - 600 | Medium to Strong | C-Cl stretch |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak. The fragmentation pattern will be influenced by the presence of the chlorine and trifluoromethyl groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M and M+2 peaks for chlorine-containing fragments.

Expected Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 196/198 | [M]⁺ (Molecular ion) |

| 177/179 | [M-F]⁺ |

| 161 | [M-Cl]⁺ |

| 127 | [M-CF₃]⁺ |

| 99 | [M-CF₃-CO]⁺ |

Diagram of Predicted Key MS Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagram of NMR Sample Preparation and Analysis Workflow:

Caption: General workflow for NMR analysis.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity and optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon, except for the carbon attached to the trifluoromethyl group which will remain a quartet.

-

D₂O Exchange (for ¹H NMR): To confirm the hydroxyl proton signal, acquire a ¹H NMR spectrum, then add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the -OH signal confirms its assignment.[1]

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The peaks in the ¹H spectrum are integrated to determine the relative number of protons, and the chemical shifts of all peaks in both ¹H and ¹³C spectra are referenced to the internal standard.

Infrared (IR) Spectroscopy

Diagram of Attenuated Total Reflectance (ATR) IR Spectroscopy Workflow:

Caption: Workflow for ATR-IR analysis.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the empty crystal is recorded to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of solid or a drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum can then be baseline corrected and peaks can be labeled.

Mass Spectrometry (MS)

Diagram of GC-MS Analysis Workflow:

Caption: General workflow for GC-MS analysis.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC-MS system. The sample is vaporized and carried by an inert gas through a capillary column, which separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection and Spectrum Generation: A detector measures the abundance of each ion at a specific m/z value, and a mass spectrum is generated by plotting ion intensity versus m/z. The resulting spectrum is then analyzed to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify this compound, assess its purity, and interpret its role in chemical transformations. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data for this and similar molecules. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will serve as a valuable resource for those undertaking the empirical characterization of this compound.

References

CAS number 106877-36-5 properties and safety

An In-Depth Technical Guide to SB 202190: A Potent p38 MAPK Inhibitor

Disclaimer: The initial query for CAS number 106877-36-5 returned limited and conflicting information, with some sources associating it with 2-Chloro-6-(trifluoromethyl)phenol. However, a comprehensive analysis of the broader scientific context suggests a likely interest in the well-researched compound SB 202190 , which is frequently discussed in the context of advanced drug development and cellular research. This guide will focus on SB 202190, providing an in-depth overview of its properties and safety for researchers, scientists, and drug development professionals. The CAS number for SB 202190 is 152121-30-7 .

Introduction

SB 202190 is a highly selective, potent, and cell-permeable pyridinyl imidazole compound that functions as an inhibitor of p38 mitogen-activated protein kinases (MAPKs).[1] Specifically, it targets the p38α and p38β isoforms, which are key components of intracellular signaling pathways that regulate cellular responses to stress, inflammation, and other external stimuli.[2] Due to its specific mechanism of action, SB 202190 has become an invaluable tool in molecular biology and pharmacology for dissecting the roles of p38 MAPK signaling in a multitude of physiological and pathological processes, including inflammation, apoptosis, cell cycle regulation, and cancer progression.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of SB 202190 is fundamental for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 152121-30-7 | [2] |

| Molecular Formula | C₂₀H₁₄FN₃O | [2] |

| Molecular Weight | 331.3 g/mol | [3] |

| IUPAC Name | 4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol | |

| Appearance | Solid | |

| Purity | >99% | |

| Solubility | Soluble in DMSO to 100 mM | |

| Storage | Store at -20°C, desiccated. Protect from light. | [3] |

Mechanism of Action

SB 202190 exerts its inhibitory effects by competing with ATP for the binding pocket of active p38 MAPK.[3][4] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade. The selectivity of SB 202190 for p38α and p38β isoforms over other kinases, including other MAPKs like JNK and ERK, is a critical feature that allows for the specific interrogation of p38-mediated pathways.[5]

The binding affinity of SB 202190 to recombinant human p38 kinase is characterized by a dissociation constant (Kd) of 38 nM.[6] Its inhibitory potency is demonstrated by IC₅₀ values of 50 nM for p38α (also known as SAPK2a) and 100 nM for p38β2 (also known as SAPK2b).

Caption: Inhibition of the p38 MAPK signaling pathway by SB 202190.

Interestingly, some studies have revealed that SB 202190 can induce cellular responses independent of its p38 inhibitory activity. For instance, it has been shown to promote TFEB/TFE3-dependent autophagy and lysosomal biogenesis through a mechanism involving intracellular calcium release and calcineurin activation.[4] This highlights the importance of careful experimental design and interpretation when using chemical inhibitors.

Applications in Research and Drug Development

The specific and potent inhibition of p38 MAPK by SB 202190 has led to its widespread use in various research areas:

-

Inflammation and Immunology: SB 202190 is utilized to investigate the role of p38 MAPK in the production of pro-inflammatory cytokines and other mediators of inflammation.[1] It has been shown to block the expression of genes such as monocyte chemoattractant protein-1 and transforming growth factor-beta1 in renal tubular cells.[7]

-

Cancer Biology: Researchers employ SB 202190 to explore the involvement of p38 MAPK in cancer cell proliferation, apoptosis, and metastasis.[1] In some cancer cell lines, SB 202190 can induce apoptosis.[1] However, it has also been reported to enhance the growth of certain leukemia cells by activating the Ras-Raf-MEK-ERK pathway, demonstrating context-dependent effects.[1][7]

-

Neuroscience: The compound is used to study the role of p38 MAPK in neuronal apoptosis and memory-associated signaling pathways.[1] Studies have shown that SB 202190 can have protective effects against hippocampal apoptosis and improve spatial learning and memory deficits in animal models of vascular dementia.[1]

-

Stem Cell Biology: SB 202190 is a component of culture media for maintaining the self-renewal of neuronal stem cells and for the culture of organoids, such as those from the human descending colon and lung.[2][8]

Experimental Protocols

General Stock Solution Preparation

For most in vitro cell-based assays, a 10 mM stock solution of SB 202190 is prepared in dimethyl sulfoxide (DMSO).[3]

Protocol:

-

Weigh 5 mg of SB 202190 powder.

-

Add 1.51 ml of DMSO to the vial.

-

To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated.[1]

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 3 months.[3]

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of SB 202190 on p38 MAPK.

Protocol:

-

Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate).[7]

-

Add the substrate (e.g., 0.33 mg/mL myelin basic protein) to the reaction buffer.[7]

-

Add the p38α or p38β enzyme to the mixture.

-

Add varying concentrations of SB 202190 (or vehicle control) and incubate for a specified time.

-

Initiate the kinase reaction by adding [γ-³³P]ATP (0.1 mM).[7]

-

Incubate for 10-40 minutes at 30°C or ambient temperature.[7]

-

Terminate the reaction by spotting aliquots onto phosphocellulose paper and immersing in 50 mM phosphoric acid.[7]

-

Wash the papers multiple times with phosphoric acid to remove unincorporated ATP.[7]

-

Dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro kinase assay to determine the IC₅₀ of SB 202190.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling SB 202190. While a comprehensive safety data sheet (SDS) for SB 202190 was not available in the search results, general guidelines for handling similar laboratory chemicals should be followed.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at -20°C.[3] Keep away from heat and sources of ignition.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[9]

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.[9]

Conclusion

SB 202190 is a cornerstone tool for researchers investigating the intricate roles of p38 MAPK signaling. Its high selectivity and potency enable the specific modulation of this pathway, providing valuable insights into a wide array of biological processes. A comprehensive understanding of its mechanism of action, coupled with careful experimental design and adherence to safety protocols, is paramount for its effective and responsible use in advancing scientific knowledge and therapeutic development.

References

- 1. apexbt.com [apexbt.com]

- 2. stemcell.com [stemcell.com]

- 3. SB202190 | Cell Signaling Technology [cellsignal.com]

- 4. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. rndsystems.com [rndsystems.com]

- 9. clariant.com [clariant.com]

Reactivity and Stability of Trifluoromethyl-Substituted Phenols: A Guide to Strategic Application in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of the trifluoromethyl (-CF3) group into phenolic scaffolds is a prevalent and powerful strategy in modern drug design. This moiety is prized for its ability to confer enhanced metabolic stability, modulate lipophilicity, and increase binding affinity through its potent electron-withdrawing nature.[1][2] However, the benefits of trifluoromethylation are intrinsically linked to its positional chemistry on the aromatic ring, which dictates not only the molecule's electronic properties but also its chemical stability. This guide provides an in-depth analysis of the synthesis, reactivity, and, most critically, the stability of trifluoromethyl-substituted phenols (TFMPs). We will explore the dichotomy between the enhanced metabolic stability afforded by the strong C-F bond and the potential for chemical instability through aqueous defluorination, a phenomenon highly dependent on the ortho, meta, or para positioning of the -CF3 group.[3] By synthesizing field-proven insights with mechanistic explanations, this document serves as a crucial resource for medicinal chemists aiming to harness the full potential of TFMPs while navigating their inherent liabilities.

Introduction: The Trifluoromethyl Group as a Strategic Tool in Phenolic Scaffolds

In medicinal chemistry, the trifluoromethyl group is a distinguished structural motif used to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] When appended to a phenol, the -CF3 group acts as a potent bioisostere for other groups like methyl or chlorine, but with a unique electronic footprint.[2] Its defining characteristics include:

-

High Electronegativity: The fluorine atoms create a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the phenolic hydroxyl group, potentially enhancing interactions with biological targets.[1][4]

-

Increased Lipophilicity: With a Hansch π value of +0.88, the -CF3 group increases the molecule's lipophilicity, which can improve membrane permeability and bioavailability.[2][5]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][6] This property is frequently exploited to block metabolic "soft spots" in a molecule, prolonging its half-life.[7][8]

These properties have cemented the role of TFMPs as valuable intermediates and core structures in a multitude of FDA-approved drugs.[9][10]

Section 1: Synthesis of Trifluoromethyl-Substituted Phenols

The introduction of a -CF3 group onto a phenolic ring can be achieved through various modern synthetic methods. The choice of method often depends on the desired substitution pattern, substrate tolerance, and scale.

Key Synthetic Approaches

-

Direct C-H Trifluoromethylation: Recent advances have enabled the direct trifluoromethylation of phenols, often under mild conditions. Visible-light-promoted methods using an inexpensive and readily available source like trifluoroiodomethane (CF3I) are particularly noteworthy.[11] These reactions proceed via radical mechanisms and offer a direct route to multi-trifluoromethylated products.

-

Nucleophilic Trifluoromethylation: Classic methods often involve the use of nucleophilic trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3), on suitable precursors like ketones, which can then be converted to the desired phenol.[12][13]

-

Electrophilic Trifluoromethylation: Reagents such as Togni's or Umemoto's reagents allow for the electrophilic introduction of the -CF3 group onto the aromatic ring.[2][14] However, with phenols, O-trifluoromethylation to form trifluoromethyl ethers can be a competing pathway.[15]

The following workflow illustrates a generalized approach to synthesizing and functionalizing TFMPs.

Caption: General workflow for synthesis and functionalization of TFMPs.

Experimental Protocol: Visible-Light-Promoted Dual Trifluoromethylation of Phenol

This protocol is adapted from the method developed by Nishikata et al. and demonstrates a practical path to multi-CF3-substituted phenols.[11]

Objective: To synthesize 2,6-bis(trifluoromethyl)phenol from phenol.

Materials:

-

Phenol

-

Trifluoroiodomethane (CF3I)

-

Cesium Carbonate (Cs2CO3)

-

Dimethylformamide (DMF), anhydrous

-

450 nm LED light source

-

Schlenk tube or similar reaction vessel

-

Standard workup and purification supplies (diethyl ether, HCl, brine, anhydrous MgSO4, silica gel)

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add phenol (1.0 mmol), Cs2CO3 (2.0 mmol), and anhydrous DMF (5.0 mL).

-

Seal the tube and degas the solution by bubbling argon through it for 15 minutes.

-

Introduce CF3I (2.0 mmol) into the reaction vessel, typically from a lecture bottle or by condensation.

-

Place the sealed reaction vessel approximately 5 cm from a 450 nm LED light source.

-

Irradiate the mixture at room temperature with vigorous stirring for 24 hours.

-

Upon completion (monitored by TLC or GC-MS), quench the reaction by adding 1 M HCl (10 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired doubly trifluoromethylated phenol.

Causality: The use of a base (Cs2CO3) is critical to deprotonate the phenol, forming the phenoxide. The photoexcited phenoxide intermediate then undergoes a single-electron transfer (SET) to CF3I, generating a trifluoromethyl radical and a phenoxyl radical, which then combine.[11] Repeating this sequence leads to the dual functionalization.

Section 2: Electronic Effects and Reactivity

Acidity and pKa Modulation

The -CF3 group's strong inductive effect (-I) significantly stabilizes the negative charge of the conjugate base (phenoxide) upon deprotonation. This stabilization lowers the pKa, making TFMPs considerably more acidic than phenol itself.[16] The position of the substituent fine-tunes this effect.

| Compound | CAS Number | pKa |

| Phenol | 108-95-2 | ~10.0 |

| 2-Trifluoromethylphenol | 444-30-4 | 8.12[17] |

| 3-Trifluoromethylphenol | 98-17-9 | 9.08[18] |

| 4-Trifluoromethylphenol | 402-45-9 | 8.51-9.39[3][19] |

| Note: Reported pKa values can vary slightly based on experimental conditions. |

The meta-isomer is the least acidic among the TFMPs because the -CF3 group exerts its influence primarily through induction. In the ortho and para positions, the group can also engage in resonance, further stabilizing the phenoxide ion.[16] This enhanced acidity is a key parameter in drug design, as it can govern the strength of hydrogen bonding interactions with protein targets.[9]

Section 3: The Dichotomy of Stability

While the -CF3 group is synonymous with stability, this is a nuanced characteristic. It enhances metabolic stability but can introduce a significant chemical instability depending on its location relative to the hydroxyl group.

Part A: Enhanced Metabolic Stability

The high dissociation energy of the C-F bond (~485 kJ/mol) makes it a formidable barrier to enzymatic cleavage.[2] Medicinal chemists exploit this by placing -CF3 groups at sites that are otherwise susceptible to oxidative metabolism (e.g., benzylic positions). This "metabolic blocking" strategy can dramatically increase a drug's half-life and oral bioavailability.[5][7] Furthermore, the introduction of a -CF3 group can have a "global" protective effect, sterically or electronically shielding other parts of the molecule from metabolic attack.[20]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrevlett.com [chemrevlett.com]

- 15. researchgate.net [researchgate.net]

- 16. homework.study.com [homework.study.com]

- 17. benchchem.com [benchchem.com]

- 18. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 19. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]

- 20. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: Harnessing the Biological Activity of Halogenated Phenols in Medicinal Chemistry

An In-Depth Technical Guide:

Abstract: The introduction of halogen atoms onto a phenolic scaffold is a cornerstone strategy in medicinal chemistry, profoundly altering the parent molecule's physicochemical properties and biological activity. This guide provides an in-depth exploration of the multifaceted roles of halogenated phenols, moving from fundamental principles of molecular interaction to their application in antimicrobial, anticancer, and enzyme-inhibiting therapies. We will dissect the structure-activity relationships that govern their efficacy, present validated experimental protocols for their evaluation, and address the critical challenges of toxicity and environmental persistence that must be navigated in the drug development process. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of halogenation in the design of novel therapeutics.

Part 1: The Physicochemical Foundation of Halogenation

The strategic placement of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) on a phenol ring is far from a trivial substitution. It is a deliberate modification that leverages the unique properties of each halogen to fine-tune a molecule for a specific biological purpose.

Modulating Core Molecular Properties

Halogenation provides a powerful toolkit for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The effects are predictable and rooted in fundamental chemistry:

-

Lipophilicity: Halogens are lipophilic, and their addition generally increases the octanol/water partition coefficient (log K_ow_ or logP) of the parent phenol. This enhancement is crucial for membrane permeability and access to intracellular targets. The effect typically increases with the size of the halogen (I > Br > Cl > F).

-

Electronic Effects: Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I). This increases the acidity of the phenolic hydroxyl group (lowers the pKa), making it more likely to exist as a phenoxide anion at physiological pH. This ionization can be critical for forming ionic bonds with receptor sites.[1]

-

Metabolic Stability: The introduction of a halogen, particularly fluorine, at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the molecule's metabolic stability and in vivo half-life.

-

Molecular Size and Conformation: The size of the halogen atom (van der Waals radius) can influence how a molecule fits into a binding pocket, providing a means to probe steric tolerance and optimize binding affinity.

The Halogen Bond: An Emerging Force in Drug Design

Beyond simple steric and electronic effects, halogens can participate in a highly directional, non-covalent interaction known as a halogen bond . This occurs when an electron-deficient region on the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone. This interaction is analogous to a hydrogen bond and can contribute significantly to binding affinity and specificity, offering a unique tool for rational drug design that is increasingly being exploited.

Part 2: A Spectrum of Therapeutic Activities

The modifications endowed by halogenation translate into a broad range of potent biological activities. Several studies have demonstrated that the presence of halogens in a molecule can significantly enhance its biological potency.[2]

Antimicrobial and Antibiofilm Agents

Halogenated phenols represent a promising class of compounds in the fight against antibiotic resistance.[3] Their mechanisms are often multifaceted, involving membrane disruption, inhibition of key metabolic enzymes, and interference with virulence factor production.

A notable example is 2,4,6-triiodophenol (2,4,6-TIP) , which has demonstrated potent activity against the formidable pathogen Staphylococcus aureus, including its biofilm forms.[4] 2,4,6-TIP not only inhibits biofilm formation at low concentrations (MIC of 5 μg/mL) but is also effective against biofilms of methicillin-resistant S. aureus (MRSA) and various Gram-negative bacteria.[4] Its activity extends to reducing key virulence factors, highlighting a strategic approach to disarming pathogens rather than just killing them.[4] Similarly, pentabromophenol (PBP) has shown superior antimicrobial efficacy against S. aureus, with MIC values significantly lower than some conventional antibiotics and a diminished propensity for developing resistance.[5]

The causality behind this enhanced activity lies in how halogenation increases the compound's lipophilicity, facilitating its partitioning into and disruption of the bacterial cell membrane. Furthermore, the altered electronic properties can enhance interactions with essential bacterial enzymes.

Anticancer Activity

In oncology, halogenation is a proven strategy for enhancing the cytotoxic and cytostatic potential of phenolic compounds. Halogenated derivatives of natural products like flavonoids and chalcones have shown superior anticancer activity compared to their non-halogenated parent compounds.[6]

The mechanisms underlying their anticancer effects are diverse and include:

-

Induction of Apoptosis and Cell Cycle Arrest: Halogenated flavonols can induce cell cycle arrest in the S and G2/M phases and trigger programmed cell death (apoptosis) in cancer cells, such as the human colorectal carcinoma line HCT116.[6]

-

Inhibition of Angiogenesis: Certain halogenated flavones have been shown to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[7] This is achieved, in part, by subduing the phosphorylation of key signaling proteins like VEGFR2.[7]

-

Enhanced Sensitivity to Chemotherapeutics: Some phenols can enhance the sensitivity of cancer cells to standard chemotherapeutic drugs, offering a potential combination therapy approach.[8]

The addition of halogens can improve the binding affinity of these compounds for their protein targets, such as kinases or tubulin, leading to more potent inhibition of cancer cell proliferation.[6][8]

Enzyme Inhibition

The ability of halogenated phenols to inhibit enzymes is a fundamental mechanism that underlies many of their therapeutic effects. Phenolic compounds can covalently bind to reactive nucleophilic sites in enzymes, such as the side chains of cysteine (thiol groups) and lysine (amino groups), leading to irreversible inhibition.[9] Halogenation can enhance this reactivity. For instance, the in vitro effects of p-halogenated phenols on mitochondrial energy transfer reactions show that their inhibitory potency correlates with the physicochemical properties endowed by the halogen.[10]

Part 3: Decoding the Structure-Activity Relationship (SAR)

The biological activity of a halogenated phenol is not determined by the mere presence of a halogen, but by a precise combination of the halogen's identity, number, and position on the phenolic ring.[11]

Key SAR Principles

-

Halogen Identity: The activity often follows the order I > Br > Cl > F . This trend is clearly observed in the anticancer activity of halogenated chalcones and flavonols, where antiproliferative activity increases as the substituent goes from F to Cl to Br.[6] This is often linked to increasing lipophilicity and polarizability, which enhances membrane permeability and van der Waals interactions.

-

Position: The substitution pattern (ortho, meta, para) is critical. For instance, in a series of halogenated phenylethanolamines, 2,5-dihalogenated derivatives were more potent β-receptor blockers than 2,4-dihalogenated or 3,4-dihalogenated compounds.[12] This highlights the importance of positioning the halogen to achieve optimal interaction with the target's binding site.

-

Degree of Halogenation: Increasing the number of halogen substituents can dramatically increase potency. Multi-brominated phenol derivatives, for example, are robust antimicrobial agents against biofilm-associated infections.[5] However, this often comes at the cost of increased toxicity.[13]

Quantitative Structure-Activity Relationship (QSAR)

QSAR provides a computational framework for correlating a molecule's structural properties with its biological activity. For halogenated phenols, robust models have been developed that link toxicity or activity to two key molecular descriptors:

-

log K_ow_ (Lipophilicity): Represents the compound's ability to cross biological membranes.

-

Hammett sigma constant (σ) or pKa (Acidity): Represents the electronic effect of the substituent on the phenolic ring.

A classic QSAR model for the toxicity of substituted phenols can be expressed by a linear equation: log(Activity) = c1 * log(K_ow) + c2 * σ - c3

Such models are excellent planar models for predicting the biological response of these chemicals and are invaluable for the rational design of new analogues with improved activity and reduced toxicity.[1]

| Feature | Effect of Halogenation (F → Cl → Br → I) | Consequence in Medicinal Chemistry |

| Lipophilicity (log K_ow_) | Increases | Enhanced membrane permeability, but may increase non-specific binding and toxicity. |

| Acidity (pKa) | Decreases (Acidity Increases) | Stronger ionic interactions with biological targets. |

| Size (van der Waals radius) | Increases | Can improve binding through steric complementarity or cause steric hindrance. |

| Halogen Bonding | Increases (I > Br > Cl > F) | Provides an additional, specific interaction to enhance binding affinity. |

| Metabolic Stability | Can be increased by blocking metabolic sites | Improved pharmacokinetic profile and longer duration of action. |

Part 4: Core Experimental Protocols

The following protocols provide standardized, self-validating methodologies for assessing the key biological activities of halogenated phenols.

Protocol: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

-

Preparation: Prepare a stock solution of the halogenated phenol in a suitable solvent (e.g., DMSO). Prepare a 2-fold serial dilution series in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of approximately 5 x 10^5^ CFU/mL. Add the inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (bacteria in medium, no compound) and a negative control (medium only, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring absorbance at 600 nm with a plate reader.

Protocol: Cell Viability and Cytotoxicity via MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated phenol (prepared by serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include an untreated cell control and a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC

50value (the concentration that inhibits 50% of cell growth).

Part 5: Visualizing Key Concepts and Workflows

Diagrams provide a clear visual summary of complex relationships and processes, enhancing understanding and retention.

Caption: Key factors influencing the biological activity of halogenated phenols.

Caption: A typical screening workflow for identifying lead halogenated phenols.

Part 6: Navigating Toxicity and Environmental Impact

The same properties that make halogenated phenols potent bioactive molecules also contribute to their potential for toxicity and environmental persistence. Many halogenated aromatic compounds are known persistent organic pollutants (POPs) that can bioaccumulate in the food chain.[14][15]

-

Human and Wildlife Toxicity: Halogenated phenolic compounds (HPCs) have been detected in human and wildlife tissues, sometimes at levels that fall within the range of in vitro toxicological effect concentrations.[14] Chronic exposure can lead to endocrine disruption and neuronal effects.[14] The toxicity of by-products from industrial processes or environmental degradation can sometimes exceed that of the parent compound.[16]

-

Environmental Persistence: The carbon-halogen bond is strong and not easily broken down by indigenous soil microbes, leading to long-term contamination of soil and groundwater.[17][18] This persistence necessitates careful consideration of the entire lifecycle of a potential drug candidate.

The development of halogenated phenolic drugs must therefore incorporate rigorous toxicity testing and, where possible, design features that allow for eventual biodegradation. Strategies like developing prodrugs that release the active agent under specific physiological conditions can help mitigate off-target toxicity.[19]

Conclusion and Future Directions

Halogenation is an indispensable tool in the medicinal chemist's arsenal for optimizing the biological activity of phenolic compounds. It allows for the rational modulation of physicochemical properties to enhance potency against a wide array of targets, from bacteria and fungi to cancer cells. The success of this strategy is evident in the numerous halogenated compounds that have entered clinical use.[20][21]

The future of this field lies in a more nuanced and intelligent application of halogenation. Key future directions include:

-

Harnessing Halogen Bonding: A deeper, structure-based understanding of halogen bonding will allow for the design of highly specific and potent inhibitors.

-

Biocatalysis: The use of halogenating enzymes (halogenases) offers a route to greener, more selective synthesis of these compounds, avoiding harsh reagents and undesirable by-products.[22]

-

Designing for Degradability: Building in features that allow for eventual environmental degradation without the formation of toxic metabolites is a critical goal for sustainable drug development.

By balancing the immense therapeutic potential of halogenated phenols with a clear-eyed assessment of their risks, researchers can continue to develop novel and effective medicines to address pressing global health challenges.

References

- 1. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tutorchase.com [tutorchase.com]

- 16. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic halogens in the environment: studies of environmental biodegradability and human exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)phenol: A Key Building Block in Modern Chemistry

Introduction